Nicotinic acid,[carboxyl-14C]
Description
Significance of Carbon-14 Labeling in Metabolic Tracing
Carbon-14 is a radioactive isotope of carbon with a long half-life of approximately 5,730 years, making it ideal for long-term biological studies. openmedscience.com Its chemical behavior is virtually identical to the stable carbon-12, ensuring that labeled compounds participate in metabolic reactions in the same manner as their non-radioactive counterparts. openmedscience.com This characteristic is fundamental to its utility in metabolic tracing, as it allows researchers to follow the journey of a molecule through complex biological systems without altering the natural course of the biochemical reactions. moravek.com
The use of ¹⁴C-labeled compounds offers high sensitivity, enabling the detection and quantification of metabolites even at very low concentrations. openmedscience.com This is particularly crucial for studying metabolic pathways where intermediates may be present in trace amounts. openmedscience.com The beta particles emitted by ¹⁴C during its radioactive decay can be readily detected using techniques like liquid scintillation counting and autoradiography, providing both quantitative and spatial information about the distribution of the labeled molecule and its derivatives within tissues and cells. ontosight.ai
Key advantages of using Carbon-14 in metabolic studies include:
Defined Labeling Positions: The ability to synthesize molecules with the ¹⁴C label at a specific atomic position, such as the carboxyl group in [carboxyl-¹⁴C]nicotinic acid, allows for precise tracking of the fate of that particular part of the molecule. moravek.com
Metabolic Stability: The carbon backbone of most organic molecules provides inherent stability to the ¹⁴C label, ensuring that it remains with the core structure through various enzymatic transformations. moravek.com
Versatility: Carbon-14 can be incorporated into a wide array of organic molecules, making it a versatile tool for studying the metabolism of drugs, nutrients, and other xenobiotics. moravek.comlongdom.org
Historical Context of [carboxyl-¹⁴C]Nicotinic Acid Applications in Biochemical Studies
The application of [carboxyl-¹⁴C]nicotinic acid in biochemical research has a rich history, contributing significantly to our understanding of the biosynthesis and metabolism of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), a vital coenzyme in redox reactions. acs.orgmdpi.com Early studies utilized this radiolabeled compound to trace the conversion of nicotinic acid into its various metabolic products in a wide range of organisms, from bacteria and yeast to plants and mammals.
In plant biochemistry, [carboxyl-¹⁴C]nicotinic acid has been instrumental in elucidating the biosynthesis of important secondary metabolites. For instance, research on coffee plants demonstrated that nicotinic acid is a direct precursor for the biosynthesis of trigonelline (B31793). researchgate.net Studies using this tracer in mungbean seedlings have detailed the metabolic fate of nicotinic acid, showing its conversion to pyridine (B92270) nucleotides and trigonelline, and how these processes change during germination. oup.comoup.com
In the context of animal and human metabolism, [carboxyl-¹⁴C]nicotinic acid has been used to investigate the salvage pathway of NAD⁺ synthesis. nih.gov For example, research in rats using [carboxyl-¹⁴C]anthranilic acid, a precursor to nicotinic acid, helped identify a new pathway for NAD⁺ synthesis in the liver and identified key intermediates like quinolinic acid and nicotinic acid mononucleotide. oup.comnih.gov These foundational studies, made possible by the use of ¹⁴C-labeled precursors, have laid the groundwork for our current understanding of vitamin B3 metabolism and its implications for health and disease. nih.gov
Detailed Research Findings with [carboxyl-¹⁴C]Nicotinic Acid
The use of [carboxyl-¹⁴C]nicotinic acid has yielded specific and quantitative data on its metabolic fate in various biological systems.
| Biological System | Precursor | Key Findings |
| Mungbean Seedlings | [carboxyl-¹⁴C]Nicotinic acid | At low concentrations, nicotinic acid is preferentially used for pyridine nucleotide synthesis, with the remainder being converted to trigonelline. oup.com |
| Mungbean Cotyledons | [carboxyl-¹⁴C]Nicotinic acid | Over 50% of the radioactivity was recovered in pyridine nucleotides, and less than 25% in trigonelline, indicating a higher activity for the pyridine nucleotide salvage pathway. oup.com |
| Mungbean Embryonic Axes | [carboxyl-¹⁴C]Nicotinic acid | Over 70% of the radioactivity was incorporated into trigonelline, suggesting a higher rate of trigonelline synthesis in these tissues compared to cotyledons. oup.com |
| Coffee Plants | [carboxyl-¹⁴C]Nicotinic acid | Demonstrated that trigonelline was the most heavily radiolabeled compound after incubation, confirming nicotinic acid as its direct precursor. researchgate.net |
| Yeast (Saccharomyces cerevisiae) | ¹⁴C-Nicotinic acid | Wild-type yeast exclusively utilizes extracellular nicotinic acid for NAD⁺ and NADH biosynthesis when a functional salvage pathway is present. nih.gov |
| Tea Plants | [carboxyl-¹⁴C]Nicotinic acid | Used to differentiate metabolites, where a specific metabolite, glutaric acid, was identified when using a differently labeled nicotinic acid, highlighting the importance of the label's position. researchgate.net |
| Various Plant Species | [carbonyl-¹⁴C]Nicotinamide (metabolized similarly to [carboxyl-¹⁴C]nicotinic acid) | Showed that nicotinamide is converted to nicotinic acid and then used for the synthesis of pyridine nucleotides, trigonelline, and/or nicotinic acid N-glucoside, with the final products varying between species and organs. scispace.com |
These studies underscore the power of [carboxyl-¹⁴C]nicotinic acid as a tool to dissect complex metabolic networks and quantify the flow of metabolites through different pathways.
Structure
3D Structure
Properties
CAS No. |
2906-42-5 |
|---|---|
Molecular Formula |
C6H5NO2 |
Molecular Weight |
125.1 g/mol |
IUPAC Name |
pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i6+2 |
InChI Key |
PVNIIMVLHYAWGP-ZQBYOMGUSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)O |
Isomeric SMILES |
C1=CC(=CN=C1)[14C](=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
Radiosynthesis and Advanced Analytical Characterization of Carboxyl 14c Nicotinic Acid
Radiosynthetic Methodologies for Site-Specific [carboxyl-14C]Nicotinic Acid Labeling
The primary goal in the radiosynthesis of [carboxyl-14C]Nicotinic Acid is to introduce the 14C isotope specifically at the carboxylic acid functional group with high efficiency and radiochemical purity. Several established methods can achieve this, most commonly involving the reaction of an organometallic precursor with a 14C-labeled carbon source.
One of the most direct and widely utilized approaches is the carbonation of a Grignard reagent or an organolithium compound. The synthesis begins with a halogenated pyridine (B92270) derivative, such as 3-bromopyridine (B30812) or 3-chloropyridine. This precursor is reacted with magnesium metal to form the corresponding Grignard reagent, 3-pyridylmagnesium bromide. This highly reactive intermediate is then treated with [14C]carbon dioxide ([14C]CO2), which is typically generated from barium carbonate-[14C] (Ba14CO3). The nucleophilic Grignard reagent attacks the electrophilic carbon of [14C]CO2, forming a magnesium carboxylate salt. Subsequent acidification with a dilute mineral acid hydrolyzes the salt to yield [carboxyl-14C]Nicotinic Acid.
An alternative pathway involves the use of cyanide as the 14C source. For instance, a synthesis can start from commercially available nicotinamide (B372718) (carbonyl-14C), which is dehydrated to form 3-cyanopyridine (B1664610) (cyano-14C). scispace.com This nitrile can then be subjected to vigorous alkaline or acidic hydrolysis, which converts the cyano group into a carboxylic acid, thus producing [carboxyl-14C]Nicotinic Acid. This method leverages readily available labeled starting materials to achieve the desired product. Following synthesis, the crude product is purified, typically using chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate the final compound from unreacted precursors and byproducts. nih.gov
Purity Validation and Radiochemical Quality Control Protocols
Ensuring the purity of a radiolabeled compound is critical for the accuracy and reliability of any subsequent biological study. For [carboxyl-14C]Nicotinic Acid, a rigorous quality control process is implemented to validate its chemical and radiochemical purity. All analytical methods used for this purpose must be validated according to established guidelines to meet regulatory requirements. researchgate.net
Chemical Purity: This refers to the proportion of the material that is in the specified chemical form (nicotinic acid), regardless of isotopic labeling. It is typically assessed using standard analytical techniques such as HPLC with UV detection, where the response of the labeled compound is compared against a certified reference standard. creative-proteomics.com Mass spectrometry can also be used to confirm the molecular weight and identity of the compound.
Radiochemical Purity (RCP): This is the proportion of the total radioactivity in the sample that is present in the desired chemical form of [carboxyl-14C]Nicotinic Acid. It is the most critical parameter for a radiolabeled compound. RCP is determined using radiochromatographic methods, such as radio-HPLC or radio-TLC. researchgate.net These techniques separate the labeled product from any radioactive impurities, which could include unreacted labeled precursors (e.g., [14C]cyanide) or products of radiolysis (decomposition due to self-irradiation). The goal is typically to achieve an RCP of >99%.
Specific Activity: This is the amount of radioactivity per unit mass of the compound, usually expressed in units like millicuries per millimole (mCi/mmol) or gigabecquerels per micromole (GBq/µmol). It is determined by quantifying the total radioactivity (e.g., via Liquid Scintillation Counting) and the total mass of the compound (e.g., via HPLC with a calibrated UV detector). High specific activity is often required for tracer studies to avoid perturbing the biological system under investigation.
Advanced Analytical Techniques for [carboxyl-14C]Nicotinic Acid and its Metabolites
A suite of sophisticated analytical techniques is employed to detect, quantify, and identify [carboxyl-14C]Nicotinic Acid and the metabolites it forms in biological matrices.
High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector is the cornerstone for the analysis and purification of [carboxyl-14C]Nicotinic Acid and its metabolites. nih.govresearchgate.net This method offers excellent separation of polar compounds typically found in biological samples. Reversed-phase HPLC is commonly used, where analytes are separated based on their hydrophobicity.
Thin-Layer Chromatography (TLC) provides a simpler, rapid method for qualitative analysis and purity checks. The sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) moves up the plate, separating the components. The distribution of radioactivity on the plate is then visualized using techniques like phosphor imaging or autoradiography.
| Parameter | Typical Conditions for HPLC Analysis |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., 0.1% formic acid) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | In-line radioactivity detector followed by a UV detector (e.g., at 261 nm) creative-proteomics.com |
| Application | Separation of nicotinic acid from metabolites like nicotinamide and nicotinuric acid. researchgate.netbevital.no |
Liquid Scintillation Counting (LSC) is the standard method for the precise quantification of beta-emitting radionuclides like 14C. frontiersin.org It is a highly efficient and versatile technique for measuring the radioactivity in discrete samples, such as fractions collected from an HPLC separation. nih.gov
The principle involves dissolving the sample containing [carboxyl-14C]Nicotinic Acid in a "scintillation cocktail." The beta particles emitted by the 14C atoms transfer energy to solvent molecules in the cocktail, which in turn transfer that energy to fluorescent solutes (fluors). These fluors emit photons of light, which are detected by photomultiplier tubes in the LSC instrument. The rate of light flashes is directly proportional to the amount of radioactivity in the sample. frontiersin.orgnih.gov
Quenching, a phenomenon where the efficiency of light production is reduced by colored or chemical impurities in the sample, must be corrected for. Modern LSC analyzers use methods like the Transformed Spectral Index of the External Standard (tSIE) to automatically determine the quench level and apply the necessary corrections to ensure accurate quantification. mednexus.org Recoveries of 14C-labelled compounds added to biological samples can approach 100% with good reproducibility. nih.gov
Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique for quantifying rare isotopes like 14C, offering sensitivity that is orders of magnitude greater than LSC. nih.govnih.gov While LSC counts the decay events of radioactive atoms, AMS directly counts the number of 14C atoms in a sample. 14chrono.org
In AMS, the sample (typically after conversion to graphite) is ionized, and the resulting ions are accelerated to very high energies in a tandem accelerator. 14chrono.org At these energies, interfering molecular isobars (e.g., 13CH-) are destroyed, allowing for the specific and unambiguous detection of 14C ions. 14chrono.orgresearchgate.net This unparalleled sensitivity allows for the quantification of 14C at attomole (10-18 mole) levels. nih.gov
This makes AMS ideal for studies involving microdoses of [carboxyl-14C]Nicotinic Acid, where the administered amount is so low that it does not produce a pharmacological effect, yet its metabolic fate can still be precisely tracked in various biological matrices like blood, plasma, and tissues. pharmaron.com
| Feature | Liquid Scintillation Counting (LSC) | Accelerator Mass Spectrometry (AMS) |
| Principle | Measures radioactive decay (beta emissions) | Directly counts 14C atoms |
| Sensitivity | Picocurie (10-12 Ci) / Nanomole (10-9 mol) | Attocurie (10-18 Ci) / Attomole (10-18 mol) nih.gov |
| Sample Size | Milligrams | Micrograms to Milligrams pharmaron.com |
| Throughput | Moderate | High (>300 samples/day) researchgate.net |
| Primary Use | Routine quantification in metabolism studies | Ultra-trace quantification, microdosing studies nih.govpharmaron.com |
The combination of isotopic tracing with mass spectrometry provides both quantitative and definitive structural information about the metabolites of [carboxyl-14C]Nicotinic Acid. While radiochromatography can show how many metabolites are formed and in what quantity, it does not reveal their chemical structures. Mass spectrometry excels at structure elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of nicotinic acid and its related compounds. mdpi.com Due to the polar nature of these compounds, a derivatization step is often required to convert them into more volatile forms suitable for GC analysis. The gas chromatograph separates the individual derivatized metabolites, which then enter the mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to fragment in a predictable manner. The resulting fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" that can be used to identify the structure of the metabolite. mdpi.com
When analyzing samples from a study with [carboxyl-14C]Nicotinic Acid, the 14C label acts as a powerful tracer. A common workflow involves initial separation by HPLC with radioactivity detection to locate the radiolabeled metabolites. These radioactive fractions are then collected and subjected to GC-MS analysis to determine the precise chemical structure of the compounds responsible for the radioactivity. This integrated approach confirms that an identified compound is a bona fide metabolite derived from the administered nicotinic acid.
Metabolic Pathways Elucidated by Carboxyl 14c Nicotinic Acid Tracing
Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Biosynthesis and Salvage Pathways
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, and its biosynthesis is a fundamental process. Tracer studies utilizing [carboxyl-^14^C]nicotinic acid have been instrumental in dissecting the pathways that contribute to the cellular NAD+ pool.
The de novo synthesis of NAD+ originates from the amino acid tryptophan. This pathway ultimately converges with the salvage pathway at the intermediate, nicotinic acid mononucleotide (NaMN). While exogenous [carboxyl-^14^C]nicotinic acid does not participate in the initial steps of the de novo pathway from tryptophan, its entry into the NAD+ biosynthetic machinery occurs at the point of NaMN formation.
The salvage pathway represents a primary route for NAD+ synthesis from precursors like nicotinic acid and nicotinamide. Studies employing [carboxyl-^14^C]nicotinic acid have definitively shown the robust activity of this pathway in various organisms. In yeast, the salvage pathway is crucial for lifespan extension under calorie restriction, highlighting its metabolic significance.
The uptake and conversion of extracellular [carboxyl-^14^C]nicotinic acid into NAD+ and NADH have been quantified, demonstrating the efficiency of the salvage pathway. In some systems, this pathway is the exclusive route for NAD+ and NADH biosynthesis when extracellular nicotinic acid is available.
Table 1: Incorporation of [carboxyl-^14^C]Nicotinic Acid into NAD+ and NADH in Saccharomyces cerevisiae
| Strain | Glucose Condition | Primary NAD+ Biosynthesis Pathway Utilized |
| Wild-type | 2% (Normal) | Salvage Pathway from exogenous nicotinic acid |
| Wild-type | 0.5% (Calorie Restriction) | Salvage Pathway from exogenous nicotinic acid |
| qpt1Δ (De novo pathway knockout) | 2% (Normal) | Salvage Pathway from exogenous nicotinic acid |
| qpt1Δ (De novo pathway knockout) | 0.5% (Calorie Restriction) | Salvage Pathway from exogenous nicotinic acid |
This table illustrates the dominant role of the salvage pathway in utilizing exogenous nicotinic acid for NAD+ and NADH synthesis, as demonstrated by tracer studies.
The key enzyme responsible for the initial step in the salvage of nicotinic acid is nicotinate phosphoribosyltransferase (NAPRT) . This enzyme catalyzes the conversion of nicotin
Formation of Nicotinic Acid Conjugates
Elucidation of Nicotinic Acid N-Glucoside and O-Glucoside Formation Pathways
Radiotracer studies utilizing [carboxyl-14C]nicotinic acid and its precursor, [carbonyl-14C]nicotinamide, have illuminated the pathways leading to the formation of nicotinic acid glucosides. In these pathways, a glucose molecule is attached to the nicotinic acid molecule. Glycosylation of nicotinic acid can occur at two different positions: the nitrogen atom of the pyridine (B92270) ring, forming nicotinate N-glucoside (NANG), or the oxygen atom of the carboxyl group, forming nicotinate O-glucoside (NAOG) researchgate.net.
In plants, nicotinamide is readily converted to nicotinic acid, which then serves as the substrate for glycosylation. Studies in Arabidopsis thaliana have shown that the plant is capable of synthesizing both N- and O-glucosides researchgate.net. The formation of these conjugates is a key metabolic fate for nicotinic acid, alongside its incorporation into the pyridine nucleotide cycle for NAD synthesis and its conversion to trigonelline (B31793) (N-methylnicotinic acid) nih.gov. Research in various fern species using [carbonyl-14C]nicotinamide demonstrated that the predominant metabolic pathway is the synthesis of nicotinic acid glucoside, suggesting this acts as a primary mechanism for managing excess nicotinic acid nih.gov.
Comparative Analysis of Conjugate Synthesis Specificity Across Biological Systems
The metabolic routing of nicotinic acid into different conjugates exhibits significant specificity across various biological systems, particularly within the plant kingdom. A comparative study investigating the metabolism of [carbonyl-14C]nicotinamide in the leaves of 23 different wild plant species revealed a distinct partitioning in the formation of major conjugates nih.gov. Most species were found to produce either nicotinic acid N-glucoside or trigonelline, with the formation of both being rare nih.gov.
Nicotinic acid N-glucoside formation is a characteristic feature of nicotinic acid metabolism in ferns nih.gov. It is also observed in selected orders of angiosperms. In contrast, the formation of trigonelline is the more common pathway in many other plants nih.gov. This clear divergence suggests that the enzymatic machinery for nicotinic acid conjugation has evolved differently among plant lineages. For instance, out of 23 species studied, only Cycas revoluta was found to produce both conjugates, while the other 22 species produced one or the other nih.gov.
The table below summarizes the differential formation of nicotinic acid conjugates in various plant species, as determined by tracing the metabolism of 14C-labeled precursors.
| Plant Species | Primary Nicotinic Acid Conjugate Formed |
| Cyathea lepifera | Nicotinic acid N-glucoside |
| Arenga trewmula var. englri | Nicotinic acid N-glucoside |
| Barringtonia racemosa | Nicotinic acid N-glucoside |
| Ilex paraguariensis | Nicotinic acid N-glucoside |
| Angelica japonica | Nicotinic acid N-glucoside |
| Ginkgo biloba | Trigonelline |
| Pinus luchuensis | Trigonelline |
| Casuarina equisetifolia | Trigonelline |
| Vigna marina | Trigonelline |
| Hibiscus tiliaceus | Trigonelline |
| Cycas revoluta | Both Nicotinic acid N-glucoside and Trigonelline |
Degradation and Catabolic Pathways of [carboxyl-14C]Nicotinic Acid
The degradation of nicotinic acid is a critical process for organisms that utilize it as a source of carbon and nitrogen. Tracing studies with [carboxyl-14C]nicotinic acid have been pivotal in understanding the cleavage of the stable pyridine ring and the subsequent flow of its carbon atoms.
Pyridine Ring Cleavage Mechanisms and Carbon Flow Analysis
The catabolism of nicotinic acid begins with the enzymatic hydroxylation of the pyridine ring. In the eukaryotic microorganism Aspergillus nidulans, the pathway starts with the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid nih.gov. This initial step is crucial for destabilizing the aromatic ring, making it susceptible to subsequent cleavage. Further enzymatic steps in A. nidulans convert 6-hydroxynicotinic acid to 2,5-dihydroxypyridine, which is then hydroxylated to 2,3,6-trihydroxypyridine before the ring is opened nih.gov.
In bacteria, several different pathways for nicotinate breakdown have been identified, but they also commence with the formation of 6-hydroxynicotinic acid nih.gov. The use of 14C-labeled substrates has been essential in demonstrating that ring fission occurs at a specific position, allowing for the mapping of carbon flow from the pyridine ring into central metabolism nih.gov. For example, studies with [14C]pyridine in Bacillus species showed that the C-2 carbon of the ring was released as formate nih.gov. The [carboxyl-14C] label remains on the ring structure through the initial hydroxylation steps, allowing researchers to track the fate of the entire molecule until the ring is cleaved.
Identification of Intermediate Catabolites and their Derivation from the Carboxyl Group
Following the initial hydroxylation steps, the nicotinic acid molecule, still carrying the [carboxyl-14C] label, is converted into a series of intermediate catabolites. The elucidation of the complete degradation pathway in Aspergillus nidulans has identified several novel intermediates. After the formation of 2,3,6-trihydroxypyridine, the ring is partially saturated to form (5S,6R)-(+)-dihydroxypiperidine-2-one, which is then converted to 3-hydroxypiperidine-2,6-dione nih.gov.
The key step of ring opening occurs when a cyclic imidase acts on 3-hydroxypiperidine-2,6-dione, hydrolytically cleaving the ring to form (S)-(+)-α-hydroxyglutaramate nih.gov. At this stage, the carbon skeleton is no longer cyclic, but the original carboxyl group (the 14C label) is retained within this linear intermediate. Subsequent enzymatic action by an amide hydrolase removes the nitrogen as ammonia, yielding α-hydroxyglutarate nih.gov. This molecule then enters central metabolic pathways.
The table below outlines the key intermediates identified in the nicotinic acid degradation pathway in A. nidulans.
| Intermediate Compound | Role in Pathway |
| 6-Hydroxynicotinic acid | Product of initial hydroxylation |
| 2,5-Dihydroxypyridine | Second intermediate in the pathway |
| 2,3,6-Trihydroxypyridine | Precursor to ring saturation |
| 3-Hydroxypiperidine-2,6-dione | Immediate precursor to ring cleavage |
| (S)-(+)-α-Hydroxyglutaramate | Product of hydrolytic ring opening |
| α-Hydroxyglutarate | Final product before entering central metabolism |
Release of 14CO2 as an End Product of Nicotinic Acid Degradation
The ultimate fate of the carbon atoms from nicotinic acid in aerobic degradation is their release as carbon dioxide (CO2). Experiments monitoring the metabolism of [carboxyl-14C]nicotinic acid in plant cell cultures have directly measured the formation of 14CO2 as an end product researchgate.net. This demonstrates the complete mineralization of the molecule.
In studies with ferns, researchers observed that as the amount of stored [carboxyl-14C]nicotinic acid glucoside decreased over time, there was a corresponding increase in the release of 14CO2 nih.gov. This finding directly links the breakdown of a nicotinic acid conjugate to the catabolic pathway that ultimately liberates the carbon from the carboxyl group as CO2. The release of 14CO2 confirms that the entire carbon skeleton, including the carboxyl group, is processed through central metabolic cycles like the Krebs cycle, where decarboxylation reactions occur, leading to the final release of the labeled carbon.
Applications of Carboxyl 14c Nicotinic Acid in Biological Systems Research
Plant Metabolism Studies
In plants, nicotinic acid is involved in primary metabolism through the synthesis of pyridine (B92270) nucleotides and also serves as a precursor for a variety of secondary metabolites, including certain alkaloids. Tracer studies with [carboxyl-14C]nicotinic acid have been instrumental in mapping these pathways and understanding their regulation and compartmentalization within plant tissues.
The pyridine nucleotide cycle involves the synthesis and degradation of NAD(P), ensuring a constant supply of these vital coenzymes for cellular redox reactions. [carboxyl-14C]Nicotinic acid allows researchers to follow the incorporation of the pyridine ring into the NAD pool and trace its subsequent transformations. When plant tissues or cell cultures are supplied with labeled nicotinic acid, the radioactivity can be tracked as it is converted into key intermediates like nicotinic acid mononucleotide (NaMN), nicotinic acid adenine (B156593) dinucleotide (NaAD), and finally NAD.
Studies in various plant species, including potatoes (Solanum tuberosum), have demonstrated the operation of multiple pyridine nucleotide cycles. nih.gov By feeding [carboxyl-14C]nicotinic acid to different plant organs, researchers can quantify the rate of NAD synthesis and turnover. For instance, such experiments have shown that in many plants, nicotinic acid is also rapidly converted into conjugates like nicotinic acid N-glucoside, a storage form of the molecule. nih.gov The distribution of radioactivity between NAD, nicotinic acid conjugates, and other metabolites provides a clear picture of how different tissues, such as leaves and roots, prioritize and regulate the use of the nicotinic acid pool.
Table 1: Metabolic Fate of Labeled Nicotinic Acid in Plant Tissues This table is illustrative, compiled from findings on the metabolic conversion of nicotinic acid and its derivatives in various plant systems.
| Plant System | Tissue/Organ | Primary Labeled Metabolites Observed | Metabolic Pathway Indicated |
| Potato (Solanum tuberosum) | All Organs | Nicotinic acid glucoside, Trigonelline (B31793) | Conjugation, Pyridine Nucleotide Cycle |
| Tea (Camellia sinensis) | Leaves | Nicotinic acid glucoside (NaG) | Rapid conjugation and turnover |
| Arabidopsis thaliana | Seedlings | Nicotinic acid N-glucoside (Na-Glc) | Conjugation as a major fate |
| Rice (Oryza sativa) | Leaves | Trigonelline | Alkaloid biosynthesis branch |
Nicotinic acid is the direct precursor to the pyridine ring found in numerous plant alkaloids. The use of [carboxyl-14C]nicotinic acid has been definitive in proving these biosynthetic links. When the labeled precursor is administered to alkaloid-producing plants, the resulting alkaloids become radioactive, confirming that they are derived from nicotinic acid.
A prominent example is the biosynthesis of trigonelline (N-methylnicotinic acid), a common alkaloid in many plant species, including legumes and coffee. Studies on cell suspension cultures of various plants demonstrated the conversion of nicotinic acid into trigonelline. nih.gov By using [carboxyl-14C]nicotinic acid, it was shown that the nicotinic acid moiety is incorporated directly into the trigonelline molecule. nih.gov Similarly, this tracer has been used to investigate the biosynthesis of the more complex nicotine (B1678760) alkaloids in tobacco (Nicotiana species). These studies confirm that nicotinic acid (or a close derivative) provides the pyridine ring which is then condensed with a pyrrolidine (B122466) ring to form nicotine.
The pattern of radiolabel incorporation from [carboxyl-14C]nicotinic acid into different secondary metabolites can also reveal how metabolic pathways are partitioned between different organs. For example, studies have found that trigonelline synthesis is generally more active in leaves than in roots. nih.gov
Plants dynamically alter their metabolism in response to environmental stresses such as drought, salinity, and extreme temperatures. Nicotinic acid and its derivatives, including NAD and certain alkaloids, play roles in these stress responses. For instance, the NAD pool is critical for powering stress-mitigating repairs and detoxification processes. While direct studies using [carboxyl-14C]nicotinic acid to trace metabolic shifts under stress are not abundant, the methodology is well-suited for such investigations.
The approach would be analogous to other radiotracer studies, such as those using 11CO2 to track carbon flux during heat stress. nih.gov In such an experiment, plants subjected to a specific stress (e.g., water deficit) would be supplied with [carboxyl-14C]nicotinic acid. By comparing the distribution of the 14C label in stressed versus non-stressed plants, researchers could answer key questions about metabolic reprogramming. For example, one could determine if stress enhances the flux of nicotinic acid towards NAD synthesis to support heightened antioxidant defense, or if it is shunted towards the production of protective alkaloids like nicotine, which has been observed to increase under certain stress conditions. nih.govmdpi.com Such an analysis would reveal how the plant reallocates this crucial precursor to adapt to adverse environmental conditions. nih.gov
Microbial Metabolism Investigations
In the microbial world, nicotinic acid metabolism is equally fundamental, particularly for the synthesis of NAD. Many microbes can synthesize NAD de novo from amino acids, but most also possess "salvage pathways" to recycle nicotinic acid and other precursors from their environment. [carboxyl-14C]Nicotinic acid is a perfect tool for dissecting these pathways and discovering novel degradation routes.
The NAD salvage pathway allows microorganisms to conserve energy by utilizing pre-formed pyridine compounds. Using [carboxyl-14C]nicotinic acid enables a direct measurement of the activity of this pathway. For example, researchers studying the pathogenic bacterium Streptococcus pneumoniae used 14C-labeled nicotinic acid to quantify its uptake. nih.gov By comparing the amount of radioactivity accumulated inside wild-type bacteria versus mutants with defects in specific transport proteins, they could identify the specific importers responsible for scavenging nicotinic acid. nih.gov
In eukaryotic microbes like the yeast Saccharomyces cerevisiae, similar tracer experiments have been crucial for establishing the preference for the salvage pathway over the de novo synthesis pathway when nicotinic acid is available. aging-us.com Furthermore, studies combining stable isotope tracing and microbiota-depleted animal models have revealed a fascinating trans-kingdom interaction: gut bacteria can convert nicotinamide (B372718) into nicotinic acid, which is then absorbed by the host and used for NAD synthesis. mercer.edu The use of labeled precursors like [carboxyl-14C]nicotinic acid is essential for quantifying the contribution of these microbial pathways to host metabolism. aging-us.commercer.edu
Table 2: Application of [carboxyl-14C]Nicotinic Acid in Microbial NAD+ Salvage Studies
| Microorganism/System | Research Question | Finding from 14C Tracer |
| Streptococcus pneumoniae | Identify nicotinic acid importers | Measured uptake of 14C-nicotinic acid to confirm the function of the NiaX transport protein. nih.gov |
| Mammalian Gut Microbiota | Role of microbes in host NAD synthesis | Isotope tracing showed gut bacteria deamidate nicotinamide to nicotinic acid, which is then used by the host. aging-us.commercer.edu |
| Saccharomyces cerevisiae | Quantify salvage vs. de novo pathway | Labeled nicotinic acid is readily incorporated into the NAD pool, demonstrating the high activity of the salvage pathway. |
Some microorganisms can use nicotinic acid not just as a vitamin, but as a sole source of carbon and nitrogen for growth. Elucidating the biochemical pathways for this catabolism is greatly facilitated by [carboxyl-14C]nicotinic acid. As the microbe breaks down the labeled compound, the 14C label can be followed through the various metabolic intermediates.
A clear pathway has been detailed in Alcaligenes sp. P156, a bacterium isolated from soil. researchgate.net This organism initiates degradation by hydroxylating nicotinic acid to form 6-hydroxynicotinic acid. This is followed by further oxidation and then cleavage of the pyridine ring. A key step in this pathway is the eventual decarboxylation of an intermediate. If one were to perform this experiment with [carboxyl-14C]nicotinic acid, this step would release the radiolabel as 14CO2. By capturing and quantifying this radioactive gas, researchers can confirm the activity of the degradation pathway and pinpoint the exact enzymatic step where the carboxyl group is removed. This classic radiorespirometry technique provides definitive evidence for the complete mineralization of the substrate. researchgate.netresearchgate.net
Insights into Microbial Metabolic Flexibility and Diversity
The use of [carboxyl-14C]Nicotinic Acid as a radiotracer has been instrumental in elucidating the metabolic flexibility and diversity among various microbial species. By tracing the fate of the 14C-labeled carboxyl group, researchers can map the catabolic pathways of nicotinic acid and understand how different microorganisms utilize it as a source of carbon and energy.
Studies in anaerobic bacteria, such as Clostridium thermoaceticum, have demonstrated the decarboxylation of aromatic compounds as a key metabolic strategy. While direct studies with [carboxyl-14C]Nicotinic Acid are limited, analogous research with [carboxyl-14C]vanillate in C. thermoaceticum has shown the production of 14CO2, indicating the cleavage of the carboxyl group. nih.gov This suggests that some anaerobic microbes can derive energy by decarboxylating nicotinic acid, releasing the labeled carbon as carbon dioxide. Tracer studies in Clostridium have been fundamental in identifying intermediates in nicotinic acid metabolism, such as α-methyleneglutarate, methylitaconate, and dimethylmaleate. nih.gov
In facultative anaerobes like Escherichia coli, the transport and subsequent metabolism of nicotinic acid are tightly regulated. The uptake of nicotinic acid is dependent on the enzyme nicotinic acid phosphoribosyltransferase and an energy source. nih.gov While detailed metabolic flexibility studies with [carboxyl-14C]Nicotinic Acid are not extensively documented, the known pathways of NAD+ biosynthesis, such as the Preiss-Handler pathway, highlight the central role of nicotinic acid as a precursor. nih.gov The diversity in NAD+ metabolism across different bacteria, with some utilizing nicotinamide and others nicotinic acid, underscores the metabolic adaptability of these organisms. brennerlab.net The presence of distinct salvage pathways for nicotinamide and nicotinic acid in various bacteria points to a divergence in their metabolic evolution and capabilities. brennerlab.net
The metabolic fate of nicotinic acid can also vary significantly among different microbial species, leading to the production of a range of compounds. This diversity in metabolic end-products reflects the wide array of enzymatic machinery present in the microbial world for the degradation of pyridine compounds.
Table 1: Microbial Metabolism of Nicotinic Acid Derivatives
| Microorganism | Labeled Compound Used | Key Metabolic Process | End Products/Intermediates Identified |
|---|---|---|---|
| Clostridium thermoaceticum | [carboxyl-14C]vanillate (analogous) | Aromatic decarboxylation | 14CO2 |
| Clostridium sp. | [14C]Nicotinic Acid | Intermediary metabolism | α-methyleneglutarate, methylitaconate, dimethylmaleate |
| Escherichia coli | [14C]Nicotinic Acid | Active transport and incorporation into NAD+ | Intracellular pyridine nucleotides |
Animal Model Research (Excluding Human Clinical Data)
In vivo and ex vivo tracing studies in animal models using [carboxyl-14C]Nicotinic Acid have provided critical insights into its organ-specific metabolism and the formation of various metabolites. These studies have been pivotal in understanding how different organ systems process nicotinic acid, a key precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+).
Research in perfused rat intestine using [14C]nicotinic acid has demonstrated the local metabolism of this vitamin. When administered, the radiolabel was found incorporated into intermediates of the Preiss-Handler pathway within the intestinal tissue. nih.gov This indicates that the intestine is not merely a site of absorption but also actively metabolizes nicotinic acid to synthesize NAD+. Furthermore, the presence of labeled nicotinamide and nicotinamide mononucleotide (NMN) suggested significant NAD-glycohydrolase activity in the intestinal preparation. nih.gov
Studies in chicks using C14-carboxyl-labeled nicotinamide, which is readily converted to nicotinic acid, have identified a variety of urinary metabolites. Through radio-autography, seven distinct nicotinyl derivatives were found. documentsdelivered.com In addition to previously known metabolites like dinicotinyl ornithine and nicotinic acid itself, new compounds such as δ-nicotinyl ornithine and α-nicotinyl ornithine were identified. documentsdelivered.com The study also confirmed the presence of β-nicotinyl-D-glucuronic acid and nicotinuric acid in chick urine. documentsdelivered.com The identification of these diverse metabolites highlights the complex biotransformation pathways of nicotinic acid in avian models.
The distribution of radiolabeled nicotinic acid and its metabolites is not uniform across all organs. Studies in mice have shown that the management of nicotinic acid and nicotinamide is organ-specific, with different tissues exhibiting varying capacities for uptake and metabolism. nih.gov This differential handling of nicotinic acid by various organs underscores the specialized metabolic roles of tissues like the liver, kidney, and brain in maintaining NAD+ homeostasis.
Table 2: Identified Metabolites of [carboxyl-14C]Nicotinic Acid in Animal Models
| Animal Model | Organ/System Studied | Identified Radioactive Metabolites |
|---|---|---|
| Rat | Perfused Intestine | Intermediates of Preiss-Handler pathway, Nicotinamide, Nicotinamide mononucleotide (NMN) |
| Chick | Urine | Nicotinic acid, Nicotinamide, Dinicotinyl ornithine, δ-Nicotinyl ornithine, α-Nicotinyl ornithine, β-Nicotinyl-D-glucuronic acid, Nicotinuric acid |
Compartmental analysis of data from studies with [carboxyl-14C]Nicotinic Acid in animal models has been employed to describe the kinetic behavior of this compound in the body. These models provide a quantitative framework for understanding the rates of absorption, distribution, metabolism, and excretion of nicotinic acid.
Pharmacokinetic studies in rats have shown that the elimination of nicotinic acid is a capacity-limited process. Following intravenous administration, the plasma concentration-time profiles of nicotinic acid are best described by a two-compartment model. This model suggests that nicotinic acid distributes between a central compartment (representing the blood and highly perfused tissues) and a peripheral compartment.
The kinetics of nicotinic acid are nonlinear, with the total plasma clearance decreasing as the dose increases. This nonlinearity is attributed in part to the saturation of its metabolic pathways, particularly the conjugation with glycine (B1666218) to form nicotinuric acid. In contrast, the renal clearance of unchanged nicotinic acid remains constant across different doses.
Table 3: Pharmacokinetic Parameters of Nicotinic Acid in Rats
| Parameter | Description |
|---|---|
| Pharmacokinetic Model | Two-compartment model |
| Elimination | Capacity-limited (nonlinear) |
| Primary Route of Metabolism | Glycine conjugation to nicotinuric acid |
| Dose-dependent Half-life | At physiological doses, determined by metabolism rate. At pharmacological doses, determined by excretion rate. |
[carboxyl-14C]Nicotinic Acid has been a valuable tool for investigating the intermediary metabolism leading to NAD+ synthesis and for determining the turnover rates of this vital coenzyme in various tissues. These studies have shed light on the dynamic nature of the NAD+ pool and its regulation.
The conversion of nicotinic acid to NAD+ occurs via the Preiss-Handler pathway, where nicotinic acid is first converted to nicotinic acid mononucleotide (NaMN). nih.gov Tracer studies have confirmed the incorporation of the 14C label from nicotinic acid into the NAD+ molecule, demonstrating the flux through this biosynthetic route.
The turnover rate of NAD+, which reflects the balance between its synthesis and degradation, varies significantly among different tissues. Studies in rats have shown that the liver has a particularly rapid turnover of NAD+. For instance, intoxication with carbon disulphide was found to accelerate the turnover rate of nicotinamide-adenine dinucleotides in the rat liver. nih.gov
More recent metabolic profiling in mouse tissues has provided quantitative estimates of NAD+ turnover rates. These studies, while not always specifying the exact radiolabel used, provide a clear picture of the tissue-specific dynamics of NAD+ metabolism. The half-life of NAD+ can range from as short as approximately 30 minutes in the liver and kidney to as long as 48 hours in the blood. plos.org This wide range highlights the diverse metabolic activities and demands of different organs. The rapid turnover in metabolically active tissues like the liver underscores the continuous need for NAD+ synthesis from precursors like nicotinic acid.
Table 4: Estimated NAD+ Turnover Half-Life in Mouse Tissues
| Tissue | Estimated NAD+ Half-life |
|---|---|
| Liver | ~30 minutes |
| Kidney | ~30 minutes |
| Spleen | Not specified |
| Heart | Not specified |
| Small Intestine | Not specified |
| Skeletal Muscle | Not specified |
| Blood | ~48 hours |
Advanced Methodological Approaches Utilizing Carboxyl 14c Nicotinic Acid
Isotope Effect Analysis in Enzymatic Transformation Mechanisms
Kinetic Isotope Effects (KIEs) are a fundamental tool for investigating reaction mechanisms, providing information about bond-breaking or bond-forming events in the rate-determining step. osti.govillinois.edu The use of [carboxyl-¹⁴C]nicotinic acid allows researchers to probe the enzymatic transformations it undergoes. By comparing the reaction rates of the ¹⁴C-labeled and unlabeled nicotinic acid, scientists can deduce whether the carboxyl group is directly involved in the rate-limiting step of a particular enzymatic reaction.
A significant primary ¹⁴C KIE would suggest that the C-C or C-O bond of the carboxyl group is being broken or formed in the slowest step of the reaction. Conversely, the absence of a significant KIE would indicate that the chemistry at the carboxyl group is not rate-determining. This analytical method is crucial for understanding the mechanisms of enzymes that metabolize nicotinic acid, such as those involved in its conversion to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) or nicotinuric acid. nih.gov
Quantitative Metabolic Flux Analysis and Fluxomics Approaches
Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates of metabolic reactions within a biological system. nih.gov The use of stable or radioactive isotope tracers, such as [carboxyl-¹⁴C]nicotinic acid, is central to MFA. nih.govresearchgate.net By introducing the labeled compound into cells or organisms, researchers can trace the path of the ¹⁴C label as it is incorporated into various downstream metabolites.
The pattern and rate of ¹⁴C distribution among metabolites provide a direct measure of the metabolic fluxes through interconnected pathways. nih.gov For instance, studies have used [carboxyl-¹⁴C]nicotinic acid to investigate its conversion to trigonelline (B31793), NAD, and NADP in plant seedlings, quantifying the relative flux into these different metabolic fates. researchgate.net This approach, often referred to as fluxomics, provides a dynamic view of cellular metabolism that is not attainable through static measurements of metabolite concentrations alone. frontiersin.org The ability to track the labeled carbon from nicotinic acid allows for the elucidation of complex metabolic networks and the identification of key regulatory points.
Subcellular Localization and Membrane Transport Studies of Labeled Nicotinic Acid
Understanding how nicotinic acid is transported across cellular and subcellular membranes is crucial to understanding its physiological roles. [carboxyl-¹⁴C]Nicotinic acid has been instrumental in these investigations. By using radiolabeling, researchers can quantify the uptake and accumulation of nicotinic acid in different cellular compartments and isolated membrane vesicles.
Studies using brush-border membrane vesicles from the rat small intestine have utilized [¹⁴C]nicotinic acid to characterize its transport mechanism. nih.gov These experiments demonstrated a pH-dependent, carrier-mediated transport system for nicotinic acid, which is stimulated by a proton gradient. nih.gov The saturable uptake kinetics observed in these studies, with an apparent Michaelis constant (Kt) of 4.43 mM and a maximum velocity (Jmax) of 2.55 nmol/mg protein/15 s, provided strong evidence against simple diffusion and for a specific transporter-mediated process. nih.gov Furthermore, inhibition studies with other monocarboxylic acids helped to define the substrate specificity of the transporter. nih.gov
| Inhibitor | Effect on Uptake | Reference |
|---|---|---|
| Benzoic acid | Significant Inhibition | nih.gov |
| Salicylic acid | Significant Inhibition | nih.gov |
| Acetic acid | Significant Inhibition | nih.gov |
| Propionic acid | Significant Inhibition | nih.gov |
| Valproic acid | Significant Inhibition | nih.gov |
| L-lactic acid | Significant Inhibition | nih.gov |
| Isonicotinic acid | Significant Inhibition | nih.gov |
| Picolinic acid | Significant Inhibition | nih.gov |
| Nicotinamide | No Inhibition | nih.gov |
| Nicotinyl alcohol | No Inhibition | nih.gov |
| D-glucose | No Inhibition | nih.gov |
Integration of ¹⁴C-Tracing with Omics Technologies for Systems-Level Understanding
The integration of radiotracer studies with "omics" technologies, such as proteomics and metabolomics, offers a powerful systems-level view of cellular responses. nih.govnih.govmdpi.com By combining [carboxyl-¹⁴C]nicotinic acid tracing with these high-throughput analytical methods, researchers can correlate changes in metabolic fluxes with alterations in protein expression and metabolite profiles.
For example, a study could use ¹⁴C-nicotinic acid to quantify the flux through specific metabolic pathways under different conditions, while simultaneously using proteomics to identify changes in the abundance of enzymes and transporters involved in those pathways. Metabolomics can provide a comprehensive snapshot of the cellular metabolite pool, revealing broader metabolic reprogramming that occurs in response to nicotinic acid. This integrated approach allows for the construction of more complete and accurate models of cellular metabolism, linking molecular changes to functional outcomes. The ability to trace the fate of the ¹⁴C label provides a dynamic layer of information that complements the static nature of traditional omics data, leading to a more profound understanding of the systems-level effects of nicotinic acid.
Future Directions and Emerging Research Avenues in Carboxyl 14c Nicotinic Acid Research
Development of Novel Radiolabeling Strategies for Enhanced Resolution
Advancements in radiolabeling and detection technologies are set to significantly enhance the precision and scope of studies utilizing [carboxyl-¹⁴C]nicotinic acid. Ongoing improvements in radiochemistry are making the synthesis of ¹⁴C-labeled compounds more efficient and targeted. openmedscience.com Novel methods that allow for more specific placement of the radiolabel within a molecule can improve the accuracy of tracing studies. openmedscience.com
A key area of development is the increasing sensitivity of detection methods, particularly Accelerator Mass Spectrometry (AMS). AMS offers up to six orders of magnitude greater sensitivity than conventional decay counting methods like liquid scintillation counters. nih.gov This heightened sensitivity allows for studies to be conducted with physiologically relevant, low levels of radiolabeled material, which avoids altering the natural conditions of the biological system being studied. nih.gov The continued advancement of AMS technology is especially valuable for microdosing studies, where only trace amounts of a radiolabeled compound are used. openmedscience.com The combination of targeted labeling strategies with highly sensitive detection can provide a much clearer and more accurate picture of the metabolic fate of nicotinic acid. nih.gov
For instance, introducing [carboxyl-¹⁴C]nicotinic acid into a cellular system results in a limited number of labeled metabolites, simplifying separation by High-Performance Liquid Chromatography (HPLC) and subsequent analysis by AMS. nih.gov This targeted approach contrasts with whole-cell labeling using ubiquitously labeled precursors like ¹⁴C-glucose, which labels a vast array of metabolites, complicating analysis. nih.gov
Exploration of Nicotinic Acid Metabolism in Understudied Biological Systems
While nicotinic acid metabolism has been extensively studied in mammals and certain model organisms, many biological systems remain underexplored. The use of [carboxyl-¹⁴C]nicotinic acid is crucial for investigating these areas, which include diverse microbial communities, various plant species, and marine ecosystems.
The Gut Microbiome: Recent research has highlighted a significant interplay between host and gut microbiome in NAD synthesis. Isotope tracing has shown that circulating host nicotinamide (B372718) is a primary source for NAD synthesis in the gut microbiome. nih.gov Microbes then convert this nicotinamide into nicotinic acid, which can be reabsorbed and utilized by the host. nih.gov This symbiotic cycling suggests that the gut microbiome plays a key role in maintaining the host's nicotinic acid levels. nih.gov Further studies using [carboxyl-¹⁴C]nicotinic acid can help quantify the contribution of different microbial species to this metabolic cross-talk.
Plant Species: The metabolic fate of nicotinic acid varies significantly across the plant kingdom. In many plants, nicotinic acid is converted into conjugates like trigonelline (B31793) (N-methylnicotinic acid) or nicotinic acid N-glucoside. nih.govsemanticscholar.org For example, studies using radiolabeled nicotinamide (which is readily converted to nicotinic acid) showed that trigonelline is a major metabolite in the leaves of rice (Oryza sativa) and Lotus japonicus, while nicotinic acid N-glucoside is predominant in Arabidopsis thaliana. nih.govsemanticscholar.org The use of [carboxyl-¹⁴C]nicotinic acid in a wider variety of plant species, including those with unique secondary metabolic pathways, could reveal novel roles for these conjugates. researchgate.net
Marine Ecosystems: Radiotracer techniques are powerful tools for studying ecotoxicology and metabolic processes in marine organisms. researchgate.netfrontiersin.org The high sensitivity of these methods is ideal for tracking the bioaccumulation and biotransformation of compounds in aquatic food webs. researchgate.net Applying [carboxyl-¹⁴C]nicotinic acid to study marine life, from phytoplankton to fish, could provide insights into niacin requirements and metabolism in these environments, which are increasingly affected by global changes like ocean acidification and warming. frontiersin.orgawi.de
| Biological System | Key Findings from Radiolabeling Studies | Potential Future Research with [carboxyl-¹⁴C]Nicotinic Acid |
| Gut Microbiome | Host-derived nicotinamide is converted to nicotinic acid by gut microbes, which is then available to the host. nih.gov | Quantifying the metabolic contribution of specific microbial species to host niacin homeostasis. |
| Plants | Nicotinic acid is converted to various conjugates, such as trigonelline and nicotinic acid N-glucoside, with patterns differing between species and organs. nih.govsemanticscholar.org | Identifying novel metabolic pathways and the function of nicotinic acid conjugates in diverse plant species. |
| Marine Organisms | Radiotracers are effective for studying contaminant transfer and biokinetics in marine ecosystems. researchgate.netfrontiersin.org | Investigating niacin metabolism and requirements in marine food webs under different environmental stressors. |
Elucidation of Regulatory Networks Governing Nicotinic Acid Metabolic Fate
Understanding the complex regulatory networks that control the fate of nicotinic acid is a major emerging research area. The integration of classic radiotracer studies using [carboxyl-¹⁴C]nicotinic acid with modern 'omics' technologies, such as transcriptomics and metabolomics, offers a powerful approach to unraveling these networks.
By exposing a biological system to [carboxyl-¹⁴C]nicotinic acid and then performing parallel metabolomic and transcriptomic analyses, researchers can simultaneously track the metabolic fate of the molecule and monitor changes in gene expression. mdpi.comnih.govnih.gov This integrated approach can reveal how the presence of nicotinic acid influences the expression of genes encoding transporters, metabolic enzymes, and transcription factors, thereby providing a holistic view of its regulatory landscape.
For example, in Streptococcus pneumoniae, adding niacin to the growth medium was found to elevate the expression of genes involved in its transport and utilization. nih.gov A transcriptional regulator, NiaR, was identified as a repressor for several of these genes. nih.gov Similar approaches in more complex organisms could identify novel regulatory proteins and non-coding RNAs that respond to fluctuations in nicotinic acid levels, linking metabolic status to genetic and epigenetic control mechanisms. This strategy is effective for identifying key differential genes in metabolic pathways. nih.gov
Contribution to Fundamental Biochemical Understanding and Pathway Discovery
The specificity of labeling with [carboxyl-¹⁴C]nicotinic acid remains a vital tool for fundamental biochemical research and the discovery of new metabolic pathways. Unlike broad-spectrum labels that permeate the entire metabolic system, [carboxyl-¹⁴C]nicotinic acid targets a very specific set of reactions, primarily the Preiss-Handler pathway for NAD⁺ biosynthesis. nih.govnih.gov
This specificity allows for the unambiguous identification of novel metabolites and enzymatic steps. When [carboxyl-¹⁴C]nicotinic acid is administered, any resulting radioactive compounds are, by definition, direct or downstream metabolites. This simplifies the process of identifying unknown peaks in chromatographic or mass spectrometric analyses. nih.gov Studies in chicks using carboxyl-¹⁴C labeled nicotinamide led to the identification of previously undescribed metabolites, including δ-nicotinyl ornithine and α-nicotinyl ornithine. documentsdelivered.com Similarly, research in tea plants using differently labeled nicotinic acid precursors helped distinguish between various unidentified metabolites. researchgate.net
This capacity for pathway discovery is crucial, as even well-established metabolic charts may be incomplete. There are numerous biosynthetic pathways to NAD⁺ that have been discovered, starting from various precursors like nicotinamide, nicotinamide riboside, and nicotinic acid itself. nih.gov The continued use of [carboxyl-¹⁴C]nicotinic acid, especially when coupled with high-resolution analytical techniques, will undoubtedly lead to the discovery of new enzymes, metabolic intermediates, and a more profound understanding of the central role of niacin in cellular metabolism. nih.gov
| Research Area | Contribution of [carboxyl-¹⁴C]Nicotinic Acid | Example of Research Finding |
| Pathway Elucidation | Specifically traces the Preiss-Handler pathway and related metabolic routes. nih.govnih.gov | Identification of nicotinyl-D-glucuronic acid and nicotinuric acid in chick urine. documentsdelivered.com |
| Metabolite Identification | Allows for the clear identification of novel, downstream metabolites from a known precursor. nih.gov | Discovery of δ-nicotinyl ornithine and α-nicotinyl ornithine as new metabolites. documentsdelivered.com |
| Enzyme Function | Helps to confirm the function of enzymes involved in nicotinic acid conversion and NAD⁺ synthesis. | Tracing the conversion of nicotinic acid to nicotinamide adenine (B156593) dinucleotide (NAD). nih.gov |
Q & A
Q. How can conflicting literature reports on nicotinic acid’s metabolic half-life be reconciled?
- Resolution Strategy :
- Perform meta-analysis using PRISMA guidelines to assess study heterogeneity (e.g., species, dosage variations).
- Replicate key studies under standardized conditions (e.g., ISO 17025-compliant labs).
- Use Bayesian statistics to model probabilistic half-life ranges across datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
